7-Nitroisoindolo[2,1-a]quinoline-5,11-dione
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Overview
Description
7-Nitroisoindolo[2,1-a]quinoline-5,11-dione is a complex heterocyclic compound that belongs to the class of fused tetracyclic quinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroisoindolo[2,1-a]quinoline-5,11-dione typically involves multi-step reactions. One common method includes the condensation of isatin with o-phenylenediamine, followed by cyclization reactions. Catalysts such as Brønsted acids (e.g., acetic acid, formic acid) are often used in these reactions . Additionally, microwave-assisted synthesis and the use of heterogeneous catalysts like Cu/zeolite-Y have been reported to improve yields and reaction efficiency .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable and environmentally friendly synthetic routes, such as microwave-assisted synthesis and the use of recyclable catalysts, is emphasized to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions: 7-Nitroisoindolo[2,1-a]quinoline-5,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the quinoline nucleus.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Reagents like halogens, alkylating agents, and acids.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which exhibit diverse biological activities .
Scientific Research Applications
7-Nitroisoindolo[2,1-a]quinoline-5,11-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an antiparasitic, antifungal, and antibacterial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific electronic properties
Mechanism of Action
The mechanism of action of 7-Nitroisoindolo[2,1-a]quinoline-5,11-dione involves its interaction with various molecular targets. It is known to inhibit specific enzymes and interfere with cellular processes, leading to its biological effects. The compound’s nitro group plays a crucial role in its activity, often undergoing reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Indolo[2,3-b]quinoxalines: These compounds share a similar tetracyclic structure and exhibit comparable biological activities.
Quinoline-5,8-diones: Known for their anticancer properties and structural similarity to 7-Nitroisoindolo[2,1-a]quinoline-5,11-dione.
Uniqueness: this compound is unique due to its specific nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted drug development and other scientific applications .
Properties
CAS No. |
143583-70-4 |
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Molecular Formula |
C16H8N2O4 |
Molecular Weight |
292.24 g/mol |
IUPAC Name |
7-nitroisoindolo[2,3-a]quinoline-5,11-dione |
InChI |
InChI=1S/C16H8N2O4/c19-14-8-13-15-10(5-3-7-12(15)18(21)22)16(20)17(13)11-6-2-1-4-9(11)14/h1-8H |
InChI Key |
FPEUKFSPFWVMOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C3N2C(=O)C4=C3C(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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